molecular formula C17H15F3N6O B12403038 Emzeltrectinib CAS No. 2223678-97-3

Emzeltrectinib

Cat. No.: B12403038
CAS No.: 2223678-97-3
M. Wt: 376.34 g/mol
InChI Key: YFTARXQOKASKBW-JOYOIKCWSA-N
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Description

Emzeltrectinib is a synthetic organic compound known for its potent inhibitory effects on neurotrophic receptor tyrosine kinases (NTRK). It is particularly effective against the three NTRK isoforms: TrkA, TrkB, and TrkC. This compound is being investigated for its potential antineoplastic (anti-cancer) properties, making it a promising candidate in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emzeltrectinib involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvents like DMSO and PEG300 are commonly used in the preparation and purification stages .

Chemical Reactions Analysis

Types of Reactions

Emzeltrectinib undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .

Scientific Research Applications

Emzeltrectinib has a wide range of scientific research applications:

Mechanism of Action

Emzeltrectinib exerts its effects by inhibiting the activity of neurotrophic receptor tyrosine kinases (NTRK). It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation in cancers with NTRK gene fusions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Emzeltrectinib is unique due to its equipotent activity against all three NTRK isoforms (TrkA, TrkB, and TrkC), making it a versatile candidate for treating various cancers with NTRK gene fusions .

Properties

CAS No.

2223678-97-3

Molecular Formula

C17H15F3N6O

Molecular Weight

376.34 g/mol

IUPAC Name

2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1

InChI Key

YFTARXQOKASKBW-JOYOIKCWSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F

Origin of Product

United States

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